molecular formula C6H16Cl2N2O2 B554896 N-beta-Aminoethyl-gly-oet 2hcl CAS No. 24123-04-4

N-beta-Aminoethyl-gly-oet 2hcl

Cat. No. B554896
CAS RN: 24123-04-4
M. Wt: 219.11 g/mol
InChI Key: RHKQTVNTKKSWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-beta-Aminoethyl-gly-oet 2hcl” is a chemical compound with the CAS Number: 24123-04-4 . Its IUPAC name is (2-(dimethylamino)ethyl)glycine dihydrochloride . The molecular weight of this compound is 219.11 .


Molecular Structure Analysis

The InChI code for “N-beta-Aminoethyl-gly-oet 2hcl” is 1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Peptide Synthesis

N-beta-Aminoethyl-gly-oet 2hcl and its derivatives are utilized in peptide synthesis. For instance, N-carbamoyl derivatives have been employed as Nα-protecting groups in classical peptide coupling methods and as preactivating groups for stepwise coupling by NCA formation. This approach has facilitated the synthesis of dipeptide esters like C-Val-Gly-OEt and C-Leu-Gly-OEt, providing a pathway for quantitative N-deprotection and peptide stepwise coupling (Lagrille, Taillades, Boiteau, & Commeyras, 2002).

Structural Characterization

The compound has been instrumental in the structural characterization of molecules. For example, N-ferrocenoyl amino acid ester derivatives have been synthesized and characterized by various spectroscopic techniques. These derivatives have also been analyzed for their electrochemical anion sensing behavior and 1H NMR anion complexation studies, contributing significantly to the field of organometallic chemistry (Sheehy et al., 2004).

Folding Structure Characterization

In the realm of biochemistry, the folded structure induced by residues like the N-aminoproline in peptides has been characterized and compared to usual structures, providing insights into protein folding and structure (Zerkout et al., 2009).

Biochemical Evaluation

The synthesis and biological evaluation of various N-{para-(ferrocenyl) ethynyl benzoyl} amino acid and dipeptide methyl and ethyl esters as anticancer agents have been an area of focus. These compounds have shown activity in cell lines, highlighting their potential in medical applications (Harry et al., 2017).

Interaction Studies

In-depth interaction studies of ferrocenoyl-dipeptides with derivatives like 3-aminopyrazole have been conducted. These studies explore the potential of such derivatives as beta-sheet templates, adding to our understanding of molecular interactions and supramolecular assemblies (Saweczko, Enright, & Kraatz, 2001).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “N-beta-Aminoethyl-gly-oet 2hcl” can be found online . It’s important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQTVNTKKSWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-beta-Aminoethyl-gly-oet 2hcl

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